Cas no 1805717-82-1 (4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

4-(2-Bromopropanoyl)-2-ethoxymandelic acid is a specialized brominated mandelic acid derivative with applications in organic synthesis and pharmaceutical research. Its structure features a 2-bromopropanoyl group and an ethoxy substituent, making it a versatile intermediate for constructing complex molecules. The bromine moiety enhances reactivity in nucleophilic substitution reactions, while the ethoxy group contributes to solubility and stability. This compound is particularly useful in the development of chiral building blocks and bioactive compounds due to its stereogenic center. Its well-defined chemical properties ensure consistent performance in synthetic workflows, making it a valuable reagent for researchers in medicinal chemistry and fine chemical synthesis.
4-(2-Bromopropanoyl)-2-ethoxymandelic acid structure
1805717-82-1 structure
商品名:4-(2-Bromopropanoyl)-2-ethoxymandelic acid
CAS番号:1805717-82-1
MF:C13H15BrO5
メガワット:331.159203767776
CID:4941235

4-(2-Bromopropanoyl)-2-ethoxymandelic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-Bromopropanoyl)-2-ethoxymandelic acid
    • インチ: 1S/C13H15BrO5/c1-3-19-10-6-8(11(15)7(2)14)4-5-9(10)12(16)13(17)18/h4-7,12,16H,3H2,1-2H3,(H,17,18)
    • InChIKey: ZWEWUFVUVMXXIQ-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)C(C1C=CC(C(C(=O)O)O)=C(C=1)OCC)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 333
  • トポロジー分子極性表面積: 83.8
  • 疎水性パラメータ計算基準値(XlogP): 2

4-(2-Bromopropanoyl)-2-ethoxymandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015025562-250mg
4-(2-Bromopropanoyl)-2-ethoxymandelic acid
1805717-82-1 97%
250mg
470.40 USD 2021-06-18
Alichem
A015025562-500mg
4-(2-Bromopropanoyl)-2-ethoxymandelic acid
1805717-82-1 97%
500mg
823.15 USD 2021-06-18
Alichem
A015025562-1g
4-(2-Bromopropanoyl)-2-ethoxymandelic acid
1805717-82-1 97%
1g
1,579.40 USD 2021-06-18

4-(2-Bromopropanoyl)-2-ethoxymandelic acid 関連文献

4-(2-Bromopropanoyl)-2-ethoxymandelic acidに関する追加情報

Recent Advances in the Study of 4-(2-Bromopropanoyl)-2-ethoxymandelic acid (CAS: 1805717-82-1)

In recent years, the compound 4-(2-Bromopropanoyl)-2-ethoxymandelic acid (CAS: 1805717-82-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromopropanoyl and ethoxymandelic acid functional groups, has shown promising potential in various therapeutic applications. The following research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug development.

The synthesis of 4-(2-Bromopropanoyl)-2-ethoxymandelic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of this compound, with particular emphasis on minimizing by-products and improving scalability. Researchers have reported successful synthesis routes that employ catalytic methods and green chemistry principles, which not only enhance efficiency but also align with the growing demand for sustainable pharmaceutical manufacturing practices.

From a biological perspective, 4-(2-Bromopropanoyl)-2-ethoxymandelic acid has demonstrated notable activity in preclinical studies. Its mechanism of action appears to involve modulation of key enzymatic pathways, particularly those related to inflammation and oxidative stress. In vitro assays have revealed that this compound exhibits inhibitory effects on specific pro-inflammatory cytokines, suggesting its potential as a lead compound for developing anti-inflammatory agents. Furthermore, preliminary data from animal models indicate that it may also possess neuroprotective properties, opening new avenues for research in neurodegenerative diseases.

One of the most exciting developments in the study of this compound is its application in targeted drug delivery systems. Researchers have explored its utility as a building block for prodrugs, where its unique chemical structure can be exploited to enhance bioavailability and reduce systemic toxicity. For instance, conjugation of 4-(2-Bromopropanoyl)-2-ethoxymandelic acid with known therapeutic agents has shown improved pharmacokinetic profiles in early-stage trials. These findings underscore its versatility and potential to address longstanding challenges in drug formulation.

Despite these promising results, several challenges remain in the development of 4-(2-Bromopropanoyl)-2-ethoxymandelic acid as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and large-scale production hurdles need to be addressed in future studies. Ongoing research is also focused on elucidating the compound's structure-activity relationships (SAR) to guide the design of more potent and selective derivatives.

In conclusion, 4-(2-Bromopropanoyl)-2-ethoxymandelic acid (CAS: 1805717-82-1) represents a compelling area of investigation in chemical biology and pharmaceutical sciences. Its multifaceted biological activity and potential applications in drug development make it a valuable candidate for further exploration. As research progresses, this compound may pave the way for novel therapeutic strategies, particularly in the treatment of inflammatory and neurodegenerative disorders. Continued interdisciplinary collaboration will be essential to fully realize its clinical potential.

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